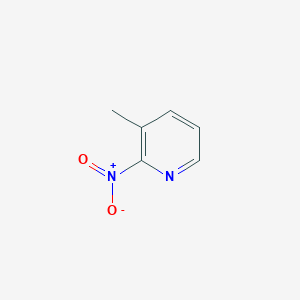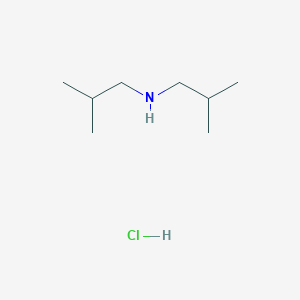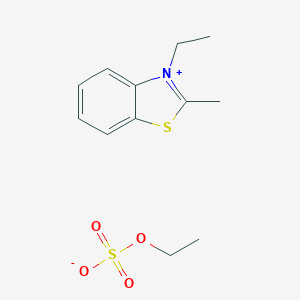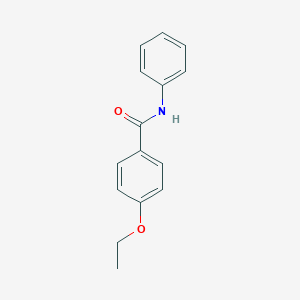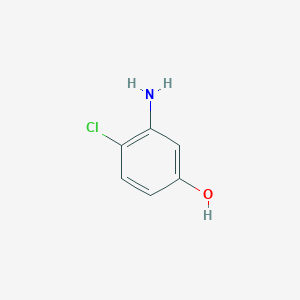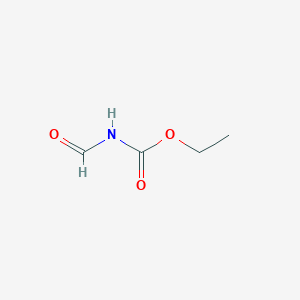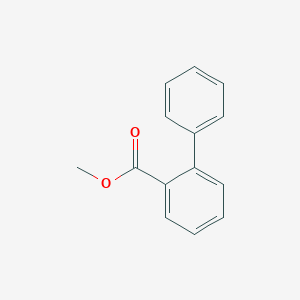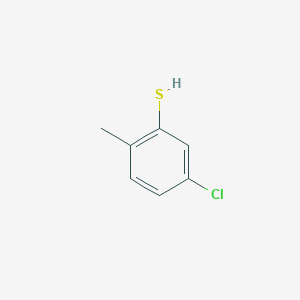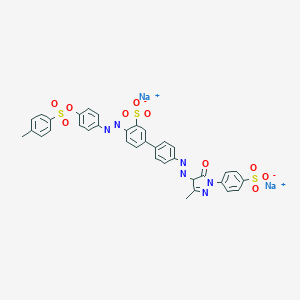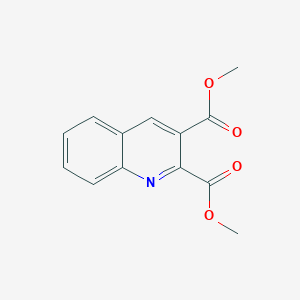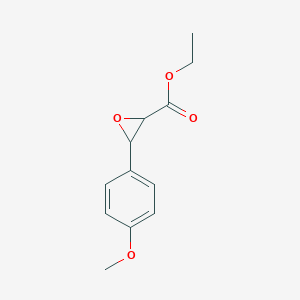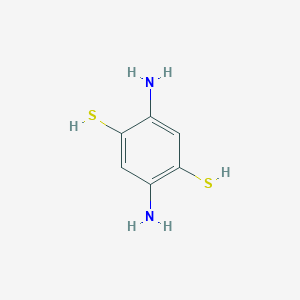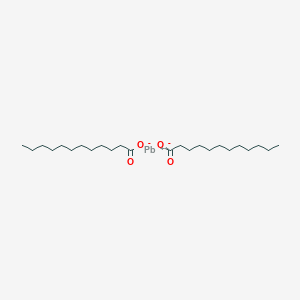
Lead dilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead dilaurate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including polymer chemistry, material science, and biochemistry. It is a lead-based compound that is synthesized by reacting lead oxide with lauric acid. The resulting compound is a white, odorless powder that is soluble in organic solvents and has a wide range of applications.
Mécanisme D'action
The mechanism of action of lead dilaurate is not fully understood, but it is thought to involve the disruption of cellular membranes and the generation of reactive oxygen species. These effects can lead to cell death and apoptosis in cancer cells. In addition, lead dilaurate has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase.
Effets Biochimiques Et Physiologiques
Lead dilaurate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes. In vivo studies have shown that lead dilaurate can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of lead dilaurate is its versatility. It can be used in a wide range of applications, from polymer chemistry to biochemistry. It is also relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, one of the main limitations of lead dilaurate is its toxicity. It is a lead-based compound, which means that it can be harmful to human health and the environment. Therefore, researchers must take appropriate precautions when handling and disposing of lead dilaurate.
Orientations Futures
There are many potential future directions for research on lead dilaurate. One area of interest is its potential use as an antitumor agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action. Another area of interest is its potential use in the synthesis of lead-based perovskite materials for use in solar cells and optoelectronics. Finally, researchers may explore the use of lead dilaurate in other fields, such as catalysis and electrochemistry.
Méthodes De Synthèse
The synthesis of lead dilaurate involves the reaction of lead oxide with lauric acid in the presence of an organic solvent. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the product can be assessed by various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry.
Applications De Recherche Scientifique
Lead dilaurate has been extensively studied for its potential applications in various fields. In polymer chemistry, it is used as a stabilizer and lubricant for PVC and other thermoplastic polymers. In material science, it has been used as a precursor for the synthesis of lead-based perovskite materials, which have potential applications in solar cells and optoelectronics. In biochemistry, it has been studied for its potential use as an antitumor agent and for its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
15773-55-4 |
|---|---|
Nom du produit |
Lead dilaurate |
Formule moléculaire |
C24H46O4Pb |
Poids moléculaire |
606 g/mol |
Nom IUPAC |
dodecanoate;lead(2+) |
InChI |
InChI=1S/2C12H24O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
Clé InChI |
YDKNIVGNQVFYPR-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Pb+2] |
SMILES canonique |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Pb+2] |
Autres numéros CAS |
90342-56-6 15773-55-4 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
